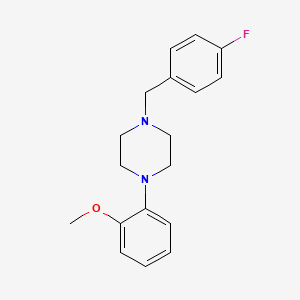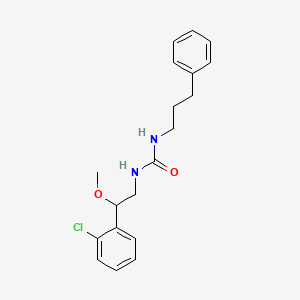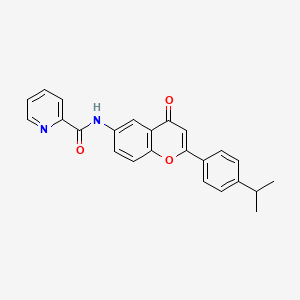![molecular formula C22H23NO4 B2668653 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepane-3-carboxylic acid CAS No. 2138526-02-8](/img/structure/B2668653.png)
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepane-3-carboxylic acid is a synthetic organic compound that belongs to the class of azepane derivatives. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an azepane ring, which is a seven-membered nitrogen-containing heterocycle. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepane-3-carboxylic acid typically involves the following steps:
Fmoc Protection: The azepane-3-carboxylic acid is reacted with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine (TEA) to form the Fmoc-protected azepane derivative.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used in reactors designed for industrial-scale chemical synthesis.
Automated Purification: High-throughput purification methods, such as automated column chromatography, are employed to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepane-3-carboxylic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group reacts with electrophiles.
Coupling Reactions: It is commonly used in peptide coupling reactions with carboxylic acids or activated esters to form peptide bonds.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for peptide bond formation.
Major Products:
Deprotected Azepane: Removal of the Fmoc group yields the free azepane-3-carboxylic acid.
Peptides: Coupling reactions with other amino acids or peptides result in the formation of longer peptide chains.
Aplicaciones Científicas De Investigación
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepane-3-carboxylic acid has several applications in scientific research:
Peptide Synthesis: It is widely used as a building block in the synthesis of peptides and peptidomimetics.
Medicinal Chemistry: The compound is used in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: It serves as a linker in the conjugation of peptides to other biomolecules or surfaces for various biological studies.
Material Science: The compound is used in the synthesis of functionalized materials for applications in nanotechnology and materials science.
Mecanismo De Acción
The primary mechanism of action of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepane-3-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the desired reactions, the Fmoc group can be selectively removed to reveal the free amino group, allowing further functionalization or coupling.
Comparación Con Compuestos Similares
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid: This compound has a similar Fmoc protecting group but is based on a pyrrolidine ring instead of an azepane ring.
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(2-oxopropyl)azetidine-3-carboxylic acid: Another Fmoc-protected compound with an azetidine ring.
Uniqueness: 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepane-3-carboxylic acid is unique due to its seven-membered azepane ring, which provides distinct steric and electronic properties compared to five-membered pyrrolidine or four-membered azetidine rings. This uniqueness can influence the reactivity and stability of the compound in various chemical reactions, making it a valuable tool in peptide synthesis and other applications.
Propiedades
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)azepane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-21(25)15-7-5-6-12-23(13-15)22(26)27-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,15,20H,5-7,12-14H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGXUEXKDIZTDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[(E)-2-phenylethenesulfonyl]-1,4-diazepane](/img/structure/B2668571.png)
![N-(3-fluoro-4-methylphenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2668572.png)



![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B2668581.png)
![1-[3-(2-Chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2668583.png)





![2-Isopropyl-6-[(4-methylphenyl)sulfonyl]-2,6-diazaspiro[3.3]heptane](/img/structure/B2668591.png)
![[1-(2,2-difluoroethyl)-3-iodo-1H-pyrazol-5-yl]methanol](/img/structure/B2668593.png)
